2-Methyl-4-[(2-methylanilino)methyl]aniline
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Overview
Description
2-Methyl-4-[(2-methylanilino)methyl]aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of two methyl groups and an aniline moiety, making it a significant molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylanilino)methyl]aniline can be achieved through several methods. One common approach involves the condensation of 2-methylaniline with formaldehyde, followed by a reduction step. The reaction typically occurs in the presence of a catalyst such as palladium or nickel under hydrogenation conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as nitration, reduction, and amination, utilizing reagents like sodium borohydride and methanol .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(2-methylanilino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the compound reacts with halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminophenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4-[(2-methylanilino)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-4-[(2-methylanilino)methyl]aniline exerts its effects involves interactions with various molecular targets. It can act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitroaniline: Similar in structure but contains a nitro group instead of an aniline moiety.
4-Methoxy-2-methylaniline: Contains a methoxy group, leading to different chemical properties and reactivity.
2-Bromo-4-methylaniline: Substituted with a bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
2-Methyl-4-[(2-methylanilino)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in applications requiring specific reactivity profiles .
Properties
CAS No. |
72621-64-8 |
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Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylanilino)methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-11-5-3-4-6-15(11)17-10-13-7-8-14(16)12(2)9-13/h3-9,17H,10,16H2,1-2H3 |
InChI Key |
QJTNVGFANPUWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
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